(1S,2S,3R,5S)-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a synthetic compound developed for its antithrombotic properties. [, , , , , ] It acts as an antagonist of the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation. This compound has been extensively studied for its potential in preventing blood clot formation and is a key component of the medication Ticagrelor.
The synthesis of (1S,2S,3R,5S)-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol involves multiple steps. A crucial intermediate in this process is (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol dibenzoyl-L-tartrate. [] This intermediate is synthesized by reacting a compound of formula (II) (not explicitly disclosed in the provided papers) with enantiomerically pure dibenzoyl-L-tartaric acid or its monohydrate in a solvent mixture. [] The choice of solvent plays a crucial role in the formation and crystallization of the desired diastereomeric salt. Typically, mixtures of water and aliphatic alcohols, especially ethanol, are preferred for this reaction. []
While the provided papers do not provide a detailed analysis of the molecular structure of (1S,2S,3R,5S)-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, they do mention the existence of a co-crystal form of the compound with acetylsalicylic acid. [] This co-crystal form has been characterized using X-ray powder diffraction, providing insights into its solid-state structure. [] The X-ray powder diffraction data reveals specific peaks at defined 2-theta values, confirming the formation of a new crystalline phase different from the individual components. [] The stoichiometry of this co-crystal is approximately 3:2, with three molecules of (1S,2S,3R,5S)-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol for every two molecules of acetylsalicylic acid. []
(1S,2S,3R,5S)-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol exhibits its antithrombotic effect by acting as a P2Y12 receptor antagonist. [, , , , , ] This receptor, found on the surface of platelets, plays a crucial role in platelet activation and aggregation. When adenosine diphosphate (ADP) binds to the P2Y12 receptor, it triggers a cascade of signaling events leading to platelet activation and the formation of blood clots. (1S,2S,3R,5S)-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol competitively binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting platelet activation and aggregation. [, , , , , ]
The primary application of (1S,2S,3R,5S)-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol lies in its antithrombotic properties. [, , , , , ] Research highlights its potential in preventing the formation of blood clots, which can lead to serious cardiovascular events such as heart attacks and strokes.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: